N-(cyanomethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Description
N-(Cyanomethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-dioxoisoindol-2-yl moiety linked to an acetamide core substituted with a cyanomethyl group (-CH₂CN) at the nitrogen position.
Properties
Molecular Formula |
C12H9N3O3 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
N-(cyanomethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C12H9N3O3/c13-5-6-14-10(16)7-15-11(17)8-3-1-2-4-9(8)12(15)18/h1-4H,6-7H2,(H,14,16) |
InChI Key |
CSDPPPRBIRPQDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(CYANOMETHYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Phthalimide Moiety: This can be achieved by the reaction of phthalic anhydride with ammonia or a primary amine.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent.
Acetamide Linkage Formation: The final step involves the formation of the acetamide linkage, which can be accomplished through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of N-(CYANOMETHYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(CYANOMETHYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(CYANOMETHYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or mechanical strength.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(CYANOMETHYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group and the phthalimide moiety may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Key Structural Features :
- Core Structure : 2-(1,3-Dioxoisoindol-2-yl)acetamide.
- Substituent: Cyanomethyl (-CH₂CN) on the acetamide nitrogen.
- Molecular Formula : Presumed to be C₁₁H₈N₃O₃ (based on structural analogs in and ).
Comparison with Structural Analogs
The following compounds share the 2-(1,3-dioxoisoindol-2-yl)acetamide core but differ in substituents, leading to variations in physicochemical properties and biological activities.
Table 1: Structural and Functional Comparison
*Presumed based on structural extrapolation.
Substituent Effects on Physicochemical Properties
Cyanomethyl Group: Introduces strong electron-withdrawing effects, increasing reactivity toward nucleophiles. May enhance binding to enzymes or receptors via dipole interactions (e.g., kinases or proteases) .
Ethyl groups () reduce polarity, leading to lower aqueous solubility compared to cyanomethyl derivatives .
Bulky Substituents :
- The 4-(dipropylsulfamoyl)phenyl group () increases molecular weight and steric hindrance, likely reducing bioavailability .
Biological Activity
N-(cyanomethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies that highlight its application in various fields, including pharmaceuticals and agriculture.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dioxoisoindole moiety, which is known for its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, thereby modulating signal transduction pathways that influence gene expression and cellular responses.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, impacting microbial and cancer cells through increased ROS levels.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition rates reaching over 80% in some studies .
| Compound Derivative | Target Bacteria | Inhibition Rate (%) |
|---|---|---|
| Sulfide Derivative 7 | Staphylococcus aureus | 83.4 |
| Sulfide Derivative 7 | Pseudomonas aeruginosa | 78.8 |
Antioxidant Activity
The antioxidant potential of related compounds has also been documented. For instance, certain derivatives exhibited inhibition ratios comparable to L-ascorbic acid, indicating a strong capacity to scavenge free radicals .
| Compound Derivative | Antioxidant Activity (%) |
|---|---|
| Sulfide Derivative 7 | 85.9 |
| Ascorbic Acid | 88.0 |
Case Studies
- Synthesis and Screening of Derivatives : A study synthesized bis-sulfide derivatives from chloroacetamide precursors and screened them for antibacterial and antioxidant activities. The most active derivative demonstrated significant inhibition against multiple bacterial strains and high antioxidant efficacy .
- Development of New Antimicrobial Agents : Another research effort focused on the synthesis of N-substituted acetamides that showed promising results against Gram-negative bacteria. The findings suggest that modifications to the acetamide structure can enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
